Product packaging for 1-Bromo-5-ethyl-2-methoxy-4-methylbenzene(Cat. No.:CAS No. 725227-63-4)

1-Bromo-5-ethyl-2-methoxy-4-methylbenzene

Cat. No.: B12525787
CAS No.: 725227-63-4
M. Wt: 229.11 g/mol
InChI Key: BIIXVRQDDWOTCJ-UHFFFAOYSA-N
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Description

1-Bromo-5-ethyl-2-methoxy-4-methylbenzene is a substituted benzene derivative offered as a valuable chemical intermediate for research and development. Compounds of this structural class, featuring halogen and alkoxy substituents on an aromatic ring, are frequently employed in organic synthesis, particularly in metal-catalyzed cross-coupling reactions to construct more complex molecular architectures . The bromine atom serves as a versatile handle for further functionalization, such as in Suzuki or Ullmann-type couplings, making this reagent a potential building block in pharmaceutical chemistry and materials science . The methoxy and alkyl substituents influence the electron density of the benzene ring, which can direct further electrophilic substitution and tailor the compound's reactivity for specific applications . Researchers utilize such brominated, methoxy-substituted benzene compounds in the synthesis of advanced materials and as precursors for ligands and biologically active molecules . This product is intended for research purposes only. It is strictly for laboratory use and is not certified for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrO B12525787 1-Bromo-5-ethyl-2-methoxy-4-methylbenzene CAS No. 725227-63-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

725227-63-4

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

1-bromo-5-ethyl-2-methoxy-4-methylbenzene

InChI

InChI=1S/C10H13BrO/c1-4-8-6-9(11)10(12-3)5-7(8)2/h5-6H,4H2,1-3H3

InChI Key

BIIXVRQDDWOTCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1C)OC)Br

Origin of Product

United States

Retrosynthetic Analysis and Precursor Chemistry for 1 Bromo 5 Ethyl 2 Methoxy 4 Methylbenzene

Strategic Disconnections of the Substituted Benzene (B151609) Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For a polysubstituted benzene derivative like 1-Bromo-5-ethyl-2-methoxy-4-methylbenzene, the order of introducing substituents is critical due to their directing effects in electrophilic aromatic substitution reactions. youtube.comlibretexts.org

The primary disconnections for this target molecule involve severing the bonds between the benzene ring and its substituents: the bromo, ethyl, methoxy (B1213986), and methyl groups. The directing effects of these groups must be carefully considered. The methoxy group (-OCH3) and the methyl group (-CH3) are ortho-, para-directing activators. The ethyl group (-CH2CH3) is also an ortho-, para-directing activator. Conversely, the bromo group (-Br) is a deactivating but ortho-, para-directing substituent.

A logical retrosynthetic approach would prioritize the installation of groups that facilitate the desired substitution pattern. One plausible strategy begins by disconnecting the bromine atom, suggesting a late-stage bromination. This is often advantageous as halogenation is a versatile reaction. youtube.com Considering the directing effects of the existing groups (methoxy, ethyl, and methyl), the position of bromination would be influenced by their combined directing capabilities.

Further disconnection of the ethyl group via a Friedel-Crafts acylation followed by reduction is a common and effective strategy. libretexts.orgncert.nic.in This two-step process avoids the potential for carbocation rearrangements that can occur during direct Friedel-Crafts alkylation. This leaves a trimethoxy-methyl-acyl benzene precursor. The acyl group is a meta-director, which would influence the position of any subsequent substitutions. youtube.com

The final disconnections would involve the methoxy and methyl groups, which could be envisioned as arising from a simpler, commercially available phenol (B47542) or anisole (B1667542) derivative. The order of these introductions would be crucial in setting up the required regiochemistry for the subsequent steps.

Synthesis of Key Aromatic Precursors

The successful synthesis of this compound hinges on the efficient preparation of key aromatic precursors that already contain some of the required substituents in the correct orientation.

Preparation of Ethyl- and Methyl-Substituted Anisole Derivatives

Anisole, or methoxybenzene, and its derivatives are fundamental building blocks in organic synthesis. wikipedia.org The synthesis of an appropriately substituted anisole derivative is a critical step. One could start with a commercially available cresol (B1669610) (methylphenol) and perform a Williamson ether synthesis to introduce the methoxy group, or vice versa, start with a methoxyphenol and introduce the methyl group. orgsyn.orgwikipedia.org

For instance, starting with 4-methylphenol, methylation with a reagent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base would yield 4-methylanisole. orgsyn.org The subsequent introduction of the ethyl group would likely proceed via Friedel-Crafts acylation with acetyl chloride to install an acetyl group, followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) to afford the ethyl group. The position of acylation would be directed by the activating methoxy and methyl groups.

Alternatively, a precursor like 2-methoxy-4-methylphenol (B1669609) could be a strategic starting material. The phenolic hydroxyl group is a strong activating group and can be used to direct subsequent electrophilic substitutions before being converted to other functionalities if necessary.

Halogenation Precursors

With the core substituted anisole in hand, the next critical step is the introduction of the bromine atom. The choice of brominating agent and reaction conditions is crucial to achieve the desired regioselectivity. beilstein-journals.org Common brominating agents include molecular bromine (Br2) with a Lewis acid catalyst (e.g., FeBr3), or N-Bromosuccinimide (NBS), which can offer milder reaction conditions. youtube.combeilstein-journals.org

The position of bromination will be directed by the existing substituents on the benzene ring. In the case of a precursor like 4-ethyl-2-methoxy-5-methylanisole, the powerful ortho-, para-directing methoxy group, along with the activating ethyl and methyl groups, will dictate the position of the incoming electrophile. The steric hindrance from the existing substituents will also play a significant role in determining the final position of the bromine atom. For instance, bromination of some anisole derivatives can be achieved with reagents like tetrabutylammonium (B224687) tribromide (Bu4NBr3). rsc.org

Functional Group Interconversion Strategies

Functional group interconversions (FGIs) are essential transformations that allow for the conversion of one functional group into another, often to alter reactivity or to install a group that is not directly accessible. fiveable.meimperial.ac.ukvanderbilt.edu

A key FGI in the proposed synthesis of this compound is the reduction of a carbonyl group to an alkyl group. As mentioned, introducing an ethyl group via Friedel-Crafts acylation to form a ketone, followed by reduction, is a standard strategy. This avoids the rearrangements often associated with direct alkylation and utilizes the meta-directing effect of the acyl group during synthesis if needed. libretexts.orgyoutube.com

Another important set of FGIs involves the manipulation of hydroxyl and methoxy groups. For example, a phenolic hydroxyl group can be converted to a methoxy group via methylation. wikipedia.org Conversely, a methoxy group can be cleaved to a hydroxyl group using strong acids like HBr or BBr3, although this is a harsh method. The interconversion between alcohols and halides is also a fundamental FGI. vanderbilt.edusolubilityofthings.com For instance, a benzyl (B1604629) alcohol can be converted to a benzyl bromide using reagents like phosphorus tribromide (PBr3) or carbon tetrabromide (CBr4) and triphenylphosphine. rsc.org

These interconversions provide flexibility in the synthetic route, allowing a chemist to "protect" a certain position with one functional group while performing reactions elsewhere on the molecule, and then converting it to the desired group at a later stage.

Synthetic Methodologies for 1 Bromo 5 Ethyl 2 Methoxy 4 Methylbenzene and Analogues

Electrophilic Aromatic Substitution (EAS) Approaches

Electrophilic aromatic substitution is the fundamental reaction for introducing a bromine atom onto an aromatic ring. The mechanism involves the generation of an electrophilic bromine species that attacks the electron-rich benzene (B151609) ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. youtube.comlibretexts.org Subsequent loss of a proton restores the ring's aromaticity, yielding the brominated product. youtube.comlibretexts.org For highly activated rings, such as those containing potent electron-donating groups like methoxy (B1213986) substituents, the reaction can often proceed under mild conditions. pearson.compearson.com

Direct Bromination Protocols

Direct bromination involves the use of reagents that can deliver an electrophilic bromine atom (or its equivalent) to the aromatic nucleus. The choice of reagent can significantly influence reaction conditions, selectivity, and substrate scope.

Molecular bromine (Br₂) is the most traditional brominating agent. For highly activated aromatic rings, such as anisole (B1667542) (methoxybenzene) and its derivatives, bromination with Br₂ can proceed readily, sometimes without a catalyst. pearson.compearson.com The methoxy group is a strong electron-donating group that activates the ring towards electrophilic attack. pearson.com However, for less activated rings or to increase the reaction rate, a Lewis acid catalyst is typically required. jove.comopenstax.org The catalyst, such as ferric bromide (FeBr₃), polarizes the Br-Br bond, creating a more potent electrophilic species, [Br-Br-FeBr₃], which enhances its reactivity towards the aromatic ring. youtube.comjove.comyoutube.com

The general mechanism involves the attack of the benzene ring on the polarized bromine molecule to form the arenium ion, followed by deprotonation by the resulting [FeBr₄]⁻ to yield the product and regenerate the catalyst. youtube.comyoutube.com

Table 1: Comparison of Bromination Conditions with Molecular Bromine

Aromatic SubstrateCatalystSolventConditionsOutcome
BenzeneFeBr₃None or CCl₄Room TempSlow formation of Bromobenzene (B47551)
AnisoleNoneAcetic AcidRoom TempRapid formation of p-Bromoanisole
Toluene (B28343)FeBr₃CCl₄Room TempFormation of o- and p-Bromotoluene

N-Bromosuccinimide (NBS) is a versatile and convenient source of electrophilic bromine, often favored for its solid nature and milder reaction conditions compared to liquid Br₂. While famously used for allylic and benzylic brominations via a radical pathway, NBS can also serve as an efficient reagent for electrophilic aromatic bromination. youtube.comnih.gov For aromatic substitution, the reaction is typically conducted in the presence of an acid catalyst or on a solid support like silica (B1680970) gel. youtube.comsci-hub.cat The acid protonates the NBS, making the bromine atom more electrophilic and facilitating the attack by the aromatic ring. youtube.com This method is known for its high regioselectivity, often favoring para-substitution on activated rings. youtube.com

The use of zeolite catalysts in conjunction with NBS can further enhance selectivity and promote an ionic mechanism over a radical one, leading specifically to nuclear substitution products. sci-hub.cat

Hypervalent iodine compounds have emerged as powerful, metal-free oxidizing agents and are used to facilitate halogenations under mild conditions. nih.govacs.orgprinceton.edu Reagents like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) can be used to generate electrophilic bromine species in situ from a bromide source. acs.orgarkat-usa.org

A notable system is the combination of PIFA and trimethylsilyl (B98337) bromide (TMSBr). This mixture is proposed to form dibromo(phenyl)-λ³-iodane (PhIBr₂) in situ, which acts as the reactive brominating agent. nih.govacs.orgacs.org This method has proven effective for a wide range of activated arenes, including phenols and phenol (B47542) ethers, providing para-brominated products in excellent yields. acs.orgacs.org The reactions are often fast and proceed under mild, metal-free conditions. sci-hub.se Density functional theory (DFT) calculations suggest a stepwise mechanism for this transformation. nih.govacs.org

Table 2: Examples of Hypervalent Iodine-Mediated Bromination

Reagent SystemSubstrate TypeKey FeatureYield Range
PIFA / TMSBrActivated ArenesMild, metal-free, para-selective83-96% acs.orgacs.org
PhI(OAc)₂ / LiBrElectron-rich AromaticsFast, regioselectiveGood yields organic-chemistry.org

Regioselectivity Control in Substituted Benzene Bromination

The synthesis of a specific isomer like 1-bromo-5-ethyl-2-methoxy-4-methylbenzene hinges on controlling the regioselectivity of the bromination reaction. The precursor to this compound is 4-ethyl-1-methoxy-3-methylbenzene. The position of the incoming bromine electrophile is dictated by the directing effects of the substituents already on the ring.

The substituents on the precursor are:

Methoxy (-OCH₃) group at C1: A powerful activating group with a strong ortho, para-directing effect due to resonance donation of its lone pair electrons into the ring. acs.org

Methyl (-CH₃) group at C3: An activating group with a weaker ortho, para-directing effect.

Ethyl (-C₂H₅) group at C4: An activating group, similar in strength to methyl, with an ortho, para-directing effect.

The directing effects can be summarized as follows:

The methoxy group at C1 strongly activates the C2 and C6 positions (ortho) and the C4 position (para). The para position is blocked by the ethyl group.

The methyl group at C3 activates the C2 and C6 positions (ortho) and the C4 position (para, blocked).

The ethyl group at C4 activates the C3 position (ortho, blocked) and the C5 position (ortho).

Considering these influences, the C2 and C6 positions are the most electronically enriched and sterically accessible. They are both activated by the powerful methoxy group and the methyl group. The C5 position is activated only by the ethyl group. Therefore, electrophilic attack is strongly favored at the C2 and C6 positions. The target molecule, which can be systematically named 6-bromo-4-ethyl-1-methoxy-3-methylbenzene , is a result of bromination at the C6 position, which is one of the predicted major products. The formation of the C2-brominated isomer would also be expected. Steric hindrance can play a role, but in this case, the C2 and C6 positions are relatively unhindered.

Catalytic Enhancements for EAS

To improve reaction rates and selectivity, various catalysts can be employed in electrophilic bromination.

Lewis Acids: As previously mentioned, Lewis acids like FeBr₃, AlCl₃, and ZrCl₄ are classic catalysts for halogenation. jove.comnih.govfiveable.me They function by coordinating to one of the bromine atoms in Br₂, polarizing the Br-Br bond and generating a highly electrophilic species that can more readily attack the aromatic ring. jove.comopenstax.org While effective, these catalysts are often required in stoichiometric amounts and can be difficult to separate from the reaction mixture. sci-hub.cat

Zeolite Catalysts: Zeolites are crystalline aluminosilicates with a porous structure that can provide shape selectivity and a source of Brønsted or Lewis acidity. rsc.org In aromatic bromination, zeolites like H-Y and H-beta can catalyze the reaction, often with enhanced para-selectivity for monosubstituted benzenes. sci-hub.catrsc.org They are thought to generate the electrophilic Br⁺ species by the heterolytic cleavage of the bromine source on the acidic sites within the zeolite pores. sci-hub.cat A key advantage of zeolites is that they are heterogeneous catalysts that can be easily recovered by filtration and reused, making the process more environmentally friendly. rsc.org Computational studies on related zeolite-catalyzed reactions, such as benzene ethylation, have helped to elucidate the mechanistic pathways, including the potential for both stepwise and concerted mechanisms involving intermediates like the Wheland complex. acs.orgnih.gov

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium and copper-catalyzed reactions are particularly prominent in the synthesis of complex aromatic molecules.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for forming C-C bonds. libretexts.orgnih.gov These reactions typically involve the coupling of an organoborane compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

For the synthesis of analogues of this compound, a Suzuki-Miyaura coupling could be envisioned to introduce the ethyl group. For instance, a bromo-methoxy-methylbenzene derivative could be coupled with an ethylboronic acid or its ester. The choice of palladium catalyst and ligands is crucial for the success of such reactions, especially when dealing with sterically hindered substrates. rsc.org For example, the use of bulky and electron-rich phosphine (B1218219) ligands can enhance the reactivity and stability of the palladium catalyst. libretexts.orgrsc.org

The following table outlines representative palladium-catalyzed cross-coupling reactions that could be adapted for the synthesis of similar structures.

ReactantsCatalyst/LigandBaseSolventProductYieldRef.
Aryl Bromide, Arylboronic AcidPd(OAc)₂, 4-aminobenzoic acidK₂CO₃WaterBiarylHigh researchgate.net
2,4,6-triisopropylphenyl bromide, cyclohexylboronic acidPd-AntPhos-TolueneCoupled Product31% (with BI-DIME ligand) rsc.org
ortho-vinyl aromatic bromides, aryl boronate estersPd(OAc)₂, SPhosK₃PO₄TolueneMultisubstituted olefinsGood to excellent nih.gov
Aryl Bromides, PinacolboranePd(dba)₂, bis(2-di-tert-butylphosphinophenyl)ether--ArylboronatesExcellent

This table presents a summary of conditions for palladium-catalyzed cross-coupling reactions relevant to the synthesis of substituted aromatic compounds.

Copper-catalyzed coupling reactions, particularly the Ullmann condensation, are a classic method for the formation of C-O bonds, leading to the synthesis of aryl ethers. organic-chemistry.org This reaction typically involves the coupling of an aryl halide with an alcohol or phenoxide in the presence of a copper catalyst. jk-sci.com While traditional Ullmann reactions often require harsh conditions, modern modifications with various ligands allow the reaction to proceed under milder conditions.

In the context of synthesizing this compound, an Ullmann-type reaction could be employed to introduce the methoxy group by reacting a corresponding bromophenol derivative with a methoxide (B1231860) source in the presence of a copper catalyst. The reactivity of the aryl bromide can be influenced by the nature of the substituents present on the ring.

A study on the copper-catalyzed reaction of unactivated aryl bromides with sodium methoxide demonstrated that the reaction proceeds via an electron transfer mechanism involving a cuprate-like intermediate. nih.gov This methodology provides a convenient route to methyl aryl ethers from aryl bromides. nih.gov

ReactantsCatalystBaseSolventProductRef.
Aryl Halide, PhenoxideCopper-Pyridine or DMFDiaryl Ether organic-chemistry.org
Unactivated Aryl Bromides, Sodium MethoxideCopper catalyst-Dimethyl formamide/MethanolMethyl Aryl Ether nih.gov

This table summarizes conditions for copper-catalyzed ether synthesis.

The introduction of bromo and alkyl groups onto the aromatic ring is typically achieved through electrophilic aromatic substitution reactions.

Bromination: The bromination of an activated aromatic ring, such as an anisole derivative, can be achieved using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃). youtube.com The methoxy group is a strong activating group and directs the incoming electrophile to the ortho and para positions. For the synthesis of the target molecule, a plausible precursor would be 3-ethyl-4-methylanisole. Bromination of this precursor would likely lead to the desired this compound due to the directing effects of the methoxy, ethyl, and methyl groups. A patent describes a method for the vapor-phase bromination of 3-methylanisole (B1663972) to yield 4-bromo-3-methylanisole (B1266121) with high purity, a key intermediate. google.comgoogle.com This process involves reacting 3-methylanisole vapor with bromine vapor at elevated temperatures. google.comgoogle.com

Friedel-Crafts Alkylation: The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. masterorganicchemistry.com This reaction involves an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comchemistrysteps.com For the synthesis of this compound, a Friedel-Crafts ethylation of a 4-bromo-3-methylanisole intermediate could be a viable step. However, Friedel-Crafts alkylations are prone to issues such as carbocation rearrangements and polyalkylation, especially with activated rings. chemistrysteps.comlibretexts.org The regioselectivity of the reaction would be influenced by the directing effects of the existing bromo, methoxy, and methyl groups. Milder catalysts like ZnCl₂ or TiCl₄ might be preferred for activated systems like anisoles to avoid side reactions such as demethylation. stackexchange.com

The following table provides an overview of reaction conditions for introducing bromo and alkyl groups.

ReactionReactantsReagents/CatalystConditionsProductRef.
Bromination3-methylanisoleBromine vapor90-150 °C, 50 mmHg4-bromo-3-methylanisole google.comgoogle.com
Friedel-Crafts AlkylationBenzene, Alkyl HalideAlCl₃-Alkylbenzene masterorganicchemistry.comchemistrysteps.com
Friedel-Crafts AcylationAnisole, Acetyl chlorideAlCl₃DichloromethaneMonoacylated product tamu.edu

This table summarizes common conditions for electrophilic substitution reactions to introduce bromo and alkyl/acyl groups.

Photochemical Synthesis Routes

Photochemical methods offer unique pathways for the synthesis of halogenated aromatic compounds, often proceeding under mild conditions. These routes typically involve the generation of highly reactive intermediates upon absorption of light, enabling transformations that are otherwise difficult to achieve.

Light-Induced Bromination Methods

Light-induced bromination provides an alternative to traditional Lewis acid-catalyzed methods. libretexts.orgchemistrystudent.com These reactions often proceed via a free-radical mechanism, particularly when targeting benzylic positions. For aromatic ring bromination, visible light can be employed to facilitate the reaction, often in the absence of a photocatalyst. researchgate.net For instance, the bromination of para-substituted toluenes using N-bromosuccinimide (NBS) can be effectively carried out in water under visible light irradiation. researchgate.net This approach represents a greener alternative to conventional methods that use hazardous solvents like carbon tetrachloride (CCl4). researchgate.net

In the presence of ultraviolet light, benzene and its derivatives can undergo addition reactions with bromine, breaking the ring's delocalization. libretexts.org However, for selective substitution, visible light-induced methods are more relevant. These reactions can be highly regioselective, with the substitution pattern influenced by the existing groups on the aromatic ring. researchgate.net The use of light can activate the bromine source, such as NBS, making it a more potent electrophile or facilitating the formation of bromine radicals. wordpress.com

Radical-Mediated Reactions

The generation of aryl radicals is a key step in many modern synthetic transformations for forming C-Br bonds. nih.gov Historically, generating these radicals required harsh reagents, but recent advancements, particularly in photoredox catalysis, have provided milder and more efficient methods. nih.gov Visible light, in combination with a suitable photocatalyst, can induce the formation of aryl radicals from aryl halides, including bromides. nih.govresearchgate.net These radicals can then be trapped by a bromine source or undergo other desired transformations.

Transition-metal-free systems have also been developed. For example, a combination of visible light and a base can initiate a radical-mediated hydrogenation of aryl bromides, showcasing the potential for these intermediates in synthesis. organic-chemistry.org Another approach involves the use of a radical initiator, such as di-tert-butyl peroxide, to reduce aryl halides to arenes, indicating the feasibility of radical pathways. organic-chemistry.org For the synthesis of aryl bromides, a radical cascade 6-endo cyclization of dienes using α-carbonyl bromides has been demonstrated, which proceeds via visible-light induction. researchgate.net These radical-mediated strategies offer powerful tools for constructing complex molecules with high functional group tolerance. researchgate.netorganic-chemistry.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of brominated aromatic compounds aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. wordpress.comdigitellinc.com This involves developing cleaner reagents, using environmentally benign solvents, and designing processes with high atom economy. digitellinc.comrsc.org

Aerobic Bromination

Aerobic bromination utilizes molecular oxygen, typically from the air, as a green and readily available oxidant. tandfonline.comnih.gov This method is advantageous because the primary byproduct is water, making it an environmentally friendly alternative to traditional bromination techniques that often generate hazardous waste. tandfonline.com

Several catalytic systems have been developed to facilitate aerobic bromination. One notable system employs a Fe₃O₄@SiO₂/CuO nanocatalyst, which demonstrates high yields and para-selectivity for the bromination of various aromatic compounds. tandfonline.com This catalyst is also magnetically separable, allowing for easy recovery and reuse. tandfonline.com Another approach uses an ionic liquid, [C₄Py]NO₃, as a catalyst in a transition-metal-free system, which can perform mono- or multi-brominations with controllable chemoselectivity using either HBr or NaBr/AcOH as the bromine source. nih.gov

Table 1: Comparison of Aerobic Bromination Methods
Catalyst SystemBromine SourceKey AdvantagesReference
Fe₃O₄@SiO₂/CuO nanocatalystO₂/HBrHigh regioselectivity, catalyst is recyclable, green oxidant (O₂) tandfonline.com
[C₄Py]NO₃ (ionic liquid)O₂/HBr or NaBr/AcOHTransition-metal-free, controllable chemoselectivity (mono- to multi-bromination) nih.gov

Catalyst Recycling and Solvent Selection

The ability to recycle catalysts is a cornerstone of green chemistry, as it reduces costs and minimizes waste. bnl.govacs.org For aerobic bromination, nanocatalysts like Fe₃O₄@SiO₂/CuO have been shown to be reusable for at least five consecutive runs without a significant loss in activity or selectivity. tandfonline.com Such heterogeneous catalysts can often be recovered through simple physical processes like filtration or, in the case of magnetic nanoparticles, by using an external magnetic field. tandfonline.comencyclopedia.pub Homogeneous catalysts can also be recycled through strategies such as precipitation upon completion of the reaction. bnl.gov

Multi-Step Synthesis Optimization

The synthesis of polysubstituted benzenes like this compound requires careful planning and optimization of the reaction sequence. libretexts.orglibretexts.orgpressbooks.pub The order in which substituents are introduced is critical because the existing groups on the aromatic ring direct the position of subsequent substitutions. libretexts.orgpressbooks.pub A retrosynthetic approach is often employed, where the target molecule is deconstructed step-by-step to identify a viable synthetic pathway from a simple starting material like benzene. libretexts.orgpressbooks.pub

Key considerations in optimizing a multi-step synthesis include:

Directing Effects of Substituents : Activating groups (like methoxy and alkyl groups) are typically ortho-, para-directing, while deactivating groups (like nitro) are meta-directing. The synthesis must be designed to leverage these effects to achieve the desired isomer. libretexts.orgyoutube.com

Reaction Compatibility : The reaction conditions for one step must not interfere with functional groups already present on the molecule. For example, Friedel-Crafts reactions are inhibited by strongly deactivated rings. libretexts.org

Functional Group Interconversion : It is often necessary to introduce a functional group that can be modified later in the synthesis. youtube.com For instance, an acyl group can be introduced via Friedel-Crafts acylation (a meta-director) and then reduced to an alkyl group (an ortho-, para-director) to alter the directing effect for the next step. libretexts.orgyoutube.com

The ability to plan a successful multi-step synthesis hinges on a deep understanding of various organic reactions, their limitations, and the interplay of electronic and steric effects. libretexts.orglibretexts.org

One-Pot Reaction Sequences

One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolation of intermediates, offers significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. While specific one-pot syntheses for this compound are not extensively documented in publicly available literature, analogous transformations provide a strong basis for its potential one-pot synthesis.

One-pot multicomponent reactions are a powerful tool for the synthesis of complex aromatic compounds. For instance, a one-pot synthesis of 2-amino-6-bromo-4-(substituted phenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives has been developed using conventional heating and microwave irradiation, with the latter showing advantages in terms of shorter reaction times and higher yields. researchgate.net This highlights the potential of one-pot methodologies for constructing complex molecules containing a bromo-substituted aromatic ring.

A plausible one-pot approach for this compound could involve the sequential functionalization of a simpler precursor. For example, starting with a suitably substituted methoxy-methyl-ethylbenzene, a one-pot bromination could be achieved. The choice of brominating agent and catalyst is crucial for controlling the regioselectivity of the reaction.

Research on the synthesis of related compounds, such as N-substituted dibenzothiophenes, has demonstrated the use of copper-catalyzed Ullmann-type reactions in a one-pot fashion. nih.gov While structurally different, these methods showcase the feasibility of performing C-N bond formations in a single pot, a strategy that could be adapted for other types of bond formations in the synthesis of complex benzene derivatives.

The following table outlines a hypothetical one-pot synthesis approach for a related bromo-methoxy-methylbenzene analogue, which could be adapted for the target compound.

StepReactionReagents and ConditionsPrecursorIntermediateProduct
1Friedel-Crafts AlkylationEthyl halide, Lewis acid catalyst (e.g., AlCl₃)3-methoxy-4-methylphenol5-ethyl-2-methoxy-4-methylphenolNot Isolated
2BrominationN-Bromosuccinimide (NBS)Not IsolatedNot IsolatedThis compound

This table presents a conceptual one-pot synthesis pathway. The feasibility and specific conditions would require experimental validation.

Yield Optimization and Process Scalability

The successful transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of yield optimization and process scalability. These factors are critical for ensuring the economic viability and safety of large-scale chemical production. biosynth.com

Yield Optimization:

Optimizing the yield of this compound would involve a systematic study of various reaction parameters. Key areas of focus for yield optimization in aromatic bromination include:

Catalyst Selection: The choice of catalyst can significantly influence the yield and regioselectivity of bromination. For instance, the use of zeolite catalysts, such as HY or HMor, in combination with a Lewis acid has been shown to provide high yields and selectivity in the bromination of aromatic compounds. google.com The optimization of catalyst loading is also a critical parameter to study. researchgate.net

Brominating Agent: Different brominating agents, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), can exhibit different reactivities and selectivities. The use of NBS in combination with catalytic mandelic acid under aqueous conditions has been reported as an efficient method for regioselective aromatic bromination. organic-chemistry.org

Reaction Conditions: Temperature, reaction time, and solvent are crucial parameters that need to be optimized. Low-temperature operations can sometimes improve selectivity, although this may not be ideal for commercial-scale production due to increased costs. google.com A thorough Design of Experiments (DoE) approach can be employed to systematically screen and optimize these variables to maximize the yield. acs.org

Substrate and Reagent Purity: The purity of the starting materials and reagents is essential for achieving high yields and minimizing the formation of byproducts.

The following table summarizes key parameters and their potential impact on the yield of aromatic bromination reactions.

ParameterEffect on YieldRationale
Catalyst LoadingCan increase or decreaseOptimal loading maximizes catalytic cycles without causing side reactions. researchgate.net
Reaction TemperatureCan increase or decreaseAffects reaction rate and selectivity; higher temperatures can lead to byproducts. google.com
Reaction TimeCan increase or decreaseSufficient time is needed for completion, but prolonged times can lead to product degradation.
SolventCan affect solubility and reactivityThe choice of solvent can influence the interaction between reactants and the catalyst.

Process Scalability:

Scaling up the synthesis of a fine chemical like this compound from the laboratory to an industrial setting presents several challenges. gdch.academy Key considerations for ensuring a smooth and safe scale-up include:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics is crucial for designing a safe and efficient large-scale process. biosynth.com This includes identifying any exothermic events and ensuring that the heat generated can be effectively managed in a larger reactor.

Mixing and Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" and the formation of impurities. visimix.com The influence of hydrodynamics on the process needs to be carefully evaluated, and the mixing parameters should be optimized to ensure homogeneity. visimix.com

Heat Transfer: The surface area-to-volume ratio decreases significantly as the reactor size increases, which can make heat removal more challenging for exothermic reactions. acs.org Proper reactor design and cooling systems are essential to maintain temperature control.

Process Safety: A comprehensive safety assessment, including a Hazard and Operability (HAZOP) study, should be conducted to identify and mitigate potential hazards associated with the large-scale synthesis. acs.org This includes considering the toxicity and flammability of all reagents and solvents.

Downstream Processing: The isolation and purification of the final product on a large scale must also be considered. This includes developing efficient extraction, crystallization, and drying procedures that are amenable to industrial equipment. acs.org

The conversion of a laboratory-scale synthesis to a multi-kilogram or tonne-scale process is a multidisciplinary endeavor that requires close collaboration between chemists and chemical engineers to ensure a robust, safe, and cost-effective manufacturing process. gdch.academy

Chemical Transformations and Reaction Mechanisms of 1 Bromo 5 Ethyl 2 Methoxy 4 Methylbenzene

Electrophilic Reactivity

The benzene (B151609) ring of 1-Bromo-5-ethyl-2-methoxy-4-methylbenzene is rendered electron-rich by the presence of multiple activating groups, making it highly susceptible to electrophilic attack.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives. chemistry.coach For activated aromatic rings, this reaction proceeds via a well-established two-step mechanism. masterorganicchemistry.comwikipedia.org

The first step, which is the rate-determining step, involves the attack of the nucleophilic π-electron system of the aromatic ring on a strong electrophile (E⁺). masterorganicchemistry.comchemistrysteps.com This attack disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.orgchemistrysteps.combyjus.com The positive charge in this intermediate is delocalized across the ortho and para positions relative to the point of electrophilic attack. chemistrysteps.com

The second step is a rapid deprotonation of the sp³-hybridized carbon atom that bears the new electrophile. masterorganicchemistry.comchemistrysteps.com A weak base removes a proton, which allows the C-H sigma bond electrons to reform the aromatic π system. chemistrysteps.comlibretexts.org This restoration of aromaticity is the driving force for the second step, resulting in the net substitution of a hydrogen atom with an electrophile. masterorganicchemistry.comlibretexts.org

Common Electrophilic Aromatic Substitution Reactions:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃ to generate the electrophilic halogen species. chemistry.coachbyjus.comlibretexts.org

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺). byjus.comlibretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). chemistrysteps.comlibretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst. fiveable.me

The rate and regioselectivity of electrophilic aromatic substitution are profoundly influenced by the substituents already present on the benzene ring. wikipedia.org Substituents are classified as either activating or deactivating based on their ability to donate or withdraw electron density from the ring. masterorganicchemistry.com

In this compound, four different substituents modulate the ring's reactivity:

Methoxy (B1213986) Group (-OCH₃): This is a strongly activating group. The oxygen atom donates electron density to the ring via a powerful resonance effect, which outweighs its inductive electron-withdrawing effect. libretexts.orgminia.edu.eg This donation significantly stabilizes the arenium ion intermediate and directs incoming electrophiles to the ortho and para positions. libretexts.org

Ethyl (-CH₂CH₃) and Methyl (-CH₃) Groups: These alkyl groups are activating substituents. minia.edu.eg They donate electron density primarily through an inductive effect and hyperconjugation, stabilizing the carbocation intermediate. minia.edu.eg Like the methoxy group, they are ortho, para-directors. libretexts.org

The combined effect of these groups makes the aromatic ring in this compound significantly more reactive towards electrophiles than benzene itself. The powerful activating effect of the methoxy group is the dominant influence. The directing effects of the substituents are cooperative, strongly activating the C6 position (ortho to the methoxy group and meta to the bromine).

SubstituentEffect on ReactivityDirecting InfluenceDominant Electronic Effect
-OCH₃ (Methoxy)Strongly ActivatingOrtho, ParaResonance Donation (+)
-CH₂CH₃ (Ethyl)ActivatingOrtho, ParaInductive Donation (+)
-CH₃ (Methyl)ActivatingOrtho, ParaInductive Donation (+)
-Br (Bromo)DeactivatingOrtho, ParaInductive Withdrawal (-)

Kinetic studies of bromination reactions provide quantitative insight into the influence of substituents on reaction rates. rsc.org The rate of bromination of aromatic compounds is highly dependent on both the electronic and steric properties of the substituents and the nature of the brominating agent. nsf.gov

For activated aromatic compounds, reaction with aqueous free bromine species (e.g., HOBr, Br₂) occurs via electrophilic aromatic substitution. nsf.gov The reactivity of the aromatic substrate increases with the electron-donating ability of its substituents. For example, the order of reactivity for the bromination of some monosubstituted benzenes is generally: alkoxybenzenes > alkylbenzenes > benzene. minia.edu.egnsf.gov Ethoxybenzene, an analog to the methoxy-substituted target molecule, shows a significant rate increase in bromination compared to benzene. minia.edu.eg Similarly, ethylbenzene (B125841) is more reactive than benzene. nsf.gov

CompoundRelative Rate of Nitration (vs. Benzene = 1)Primary Substituent Effect
Benzene1Reference
Toluene (B28343) (Methylbenzene)25Activating
t-Butylbenzene15Activating (with steric hindrance) masterorganicchemistry.com
Anisole (B1667542) (Methoxybenzene)1,000Strongly Activating
Bromobenzene (B47551)0.03Deactivating masterorganicchemistry.com
Note: Data represents relative rates for a typical electrophilic substitution (nitration) to illustrate substituent effects.

Nucleophilic Reactivity

While highly reactive toward electrophiles, the electron-rich nature of this compound generally makes it unreactive toward nucleophiles under standard SNAr conditions. However, the bromine atom enables reactivity through other pathways, such as transition-metal-catalyzed cross-coupling.

The most common mechanism for nucleophilic aromatic substitution is the addition-elimination (SNAr) pathway. uomustansiriyah.edu.iqwikipedia.org This reaction requires two key features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups (EWGs), like -NO₂, positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com

The mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The aromaticity is temporarily lost. uomustansiriyah.edu.iq

Elimination: The leaving group departs, restoring the aromaticity of the ring. uomustansiriyah.edu.iq

The EWGs are crucial as they stabilize the negative charge of the Meisenheimer complex through resonance or induction, lowering the activation energy for the first, rate-determining step. uomustansiriyah.edu.iq

This compound has a suitable leaving group (-Br). However, it lacks the necessary EWGs. Instead, it is substituted with electron-donating groups (-OCH₃, -ethyl, -methyl). These groups destabilize the negatively charged Meisenheimer complex that would form upon nucleophilic attack, making the SNAr mechanism extremely unfavorable. Therefore, this compound is considered unreactive toward nucleophilic aromatic substitution via the addition-elimination pathway. wikipedia.orgchemistrysteps.com

The presence of the carbon-bromine bond makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond, is a prominent example. researchgate.net This reaction typically uses a palladium catalyst to couple an organohalide with an organoboron compound. nih.gov

The catalytic cycle for the Suzuki-Miyaura reaction is generally understood to involve three fundamental steps:

Oxidative Addition: The aryl bromide (Ar-Br) reacts with a low-valent palladium(0) catalyst. The palladium atom inserts itself into the carbon-bromine bond, forming a new organopalladium(II) complex (Ar-Pd-Br).

Transmetalation: The organopalladium(II) complex reacts with a boronate species (R-B(OR')₂), which is activated by a base. The organic group (R) from the boron compound is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex (Ar-Pd-R).

Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated from the metal, forming the final product (Ar-R) with a new C-C bond. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

This powerful reaction allows the bromine atom on this compound to be replaced by a wide variety of alkyl, vinyl, or aryl groups, making it a versatile intermediate in organic synthesis.

StepDescriptionChange in Palladium Oxidation State
1. Oxidative AdditionThe Pd(0) catalyst reacts with the aryl bromide (Ar-Br) to form an Ar-Pd(II)-Br complex.Pd(0) → Pd(II)
2. TransmetalationThe organic group (R) from a boronic acid/ester is transferred to the palladium complex, replacing the bromide.No Change (Stays Pd(II))
3. Reductive EliminationThe two organic fragments (Ar and R) are joined and released from the palladium, forming the final product (Ar-R) and regenerating the catalyst.Pd(II) → Pd(0)

Oxidation and Reduction Pathways

The oxidation and reduction of this compound are expected to primarily involve the ethyl group and the aromatic ring, respectively.

Oxidation:

The ethyl substituent on the benzene ring is susceptible to oxidation at the benzylic position (the carbon atom attached directly to the aromatic ring). This is due to the stabilization of reaction intermediates by the adjacent phenyl group. libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), under heating, can oxidize the ethyl group to a carboxylic acid. libretexts.orgncert.nic.in This process typically proceeds through a series of intermediates, including a secondary alcohol and a ketone.

The expected oxidation pathway of the ethyl group is as follows:

Oxidation to a secondary alcohol: The initial step involves the oxidation of the benzylic carbon to form 1-(5-bromo-2-methoxy-4-methylphenyl)ethanol.

Oxidation to a ketone: Further oxidation of the secondary alcohol yields 1-(5-bromo-2-methoxy-4-methylphenyl)ethanone.

Oxidative cleavage to a carboxylic acid: Under vigorous conditions, the ketone can be further oxidized to 5-bromo-2-methoxy-4-methylbenzoic acid, with the loss of a carbon atom as carbon dioxide.

It is noteworthy that the methoxy group is generally resistant to oxidation under these conditions. studyrocket.co.uk The bromo and methyl substituents are also expected to remain intact during the oxidation of the ethyl group.

Reduction:

Reduction reactions of this compound can target either the aromatic ring or the carbon-bromine bond.

Birch Reduction: The aromatic ring can be reduced under specific conditions, such as the Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol). This reaction would likely lead to a non-conjugated diene, 1-bromo-5-ethyl-2-methoxy-4-methyl-1,4-cyclohexadiene. The regioselectivity of the reduction is influenced by the electronic effects of the substituents. Electron-donating groups like methoxy and alkyl groups generally direct the reduction to preserve the double bond at the ipso and para positions relative to the substituent. The ease of reduction for alkylbenzenes generally follows the order: benzene > toluene > ethylbenzene. researchgate.net

Debromination: The carbon-bromine bond can be reduced, replacing the bromine atom with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or with reducing metals in an acidic medium. libretexts.org This transformation would yield 1-ethyl-4-methoxy-2-methylbenzene.

The table below summarizes the expected products from the principal oxidation and reduction pathways.

Reaction TypeReagents and ConditionsMajor Product(s)
Oxidation Strong oxidizing agent (e.g., KMnO₄, heat)5-Bromo-2-methoxy-4-methylbenzoic acid
Reduction Na or Li in liquid NH₃, alcohol (Birch Reduction)1-Bromo-5-ethyl-2-methoxy-4-methyl-1,4-cyclohexadiene
Reduction Catalytic Hydrogenation (e.g., H₂/Pd)1-Ethyl-4-methoxy-2-methylbenzene

Radical Reactions and Photochemistry

The presence of an ethyl group and a carbon-bromine bond makes this compound a candidate for radical reactions, particularly at the benzylic position. Photochemical reactions can also be anticipated due to the aromatic chromophore and the C-Br bond.

Radical Reactions:

The benzylic hydrogens of the ethyl group are significantly weaker than other C-H bonds in the molecule, making them susceptible to abstraction by radicals. youtube.comoregonstate.edu A common and selective method for benzylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or a peroxide). youtube.com

The mechanism for the radical bromination of the ethyl group proceeds via a chain reaction:

Initiation: The initiator generates a small concentration of bromine radicals.

Propagation: A bromine radical abstracts a benzylic hydrogen from the ethyl group to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (formed in situ from NBS) to yield the benzylic bromide and a new bromine radical, which continues the chain. youtube.com

Termination: The reaction is terminated by the combination of any two radicals.

This reaction would be expected to selectively produce 1-bromo-5-(1-bromoethyl)-2-methoxy-4-methylbenzene. Given that the benzylic carbon becomes a stereocenter upon bromination, a racemic mixture of (R)- and (S)-enantiomers would be formed. youtube.com

Photochemistry:

The photochemistry of bromoanisole derivatives can involve the homolytic cleavage of the carbon-bromine bond upon UV irradiation to form an aryl radical and a bromine radical. rsc.org This aryl radical could then participate in various subsequent reactions, such as hydrogen abstraction from the solvent or other molecules to yield 1-ethyl-4-methoxy-2-methylbenzene, or reaction with other radical species present.

Additionally, photosubstitution reactions on substituted benzenes are known to occur, where a substituent is replaced by a nucleophile or an electrophile under photochemical conditions. youtube.comyoutube.com The regiochemical outcome of these reactions can differ significantly from their thermal counterparts. For instance, in nucleophilic aromatic photosubstitution on nitro-substituted methoxybenzenes, substitution occurs meta to the nitro group, in contrast to the ortho/para substitution observed thermally. youtube.comyoutube.com The specific photochemical behavior of this compound would depend on the reaction conditions, including the wavelength of light and the presence of other reagents.

The following table outlines potential products from radical and photochemical reactions.

Reaction TypeReagents and ConditionsMajor Product(s)
Radical Halogenation N-Bromosuccinimide (NBS), radical initiator1-Bromo-5-(1-bromoethyl)-2-methoxy-4-methylbenzene
Photochemical Debromination UV irradiation, H-donor solvent1-Ethyl-4-methoxy-2-methylbenzene

Rearrangement Reactions

Rearrangement reactions involving this compound are not commonly expected under standard conditions. The aromatic nucleus is generally stable, and the benzenonium ion intermediate in electrophilic aromatic substitution is resonance-stabilized and not prone to rearrangement. msu.edu

However, under specific conditions that might generate a carbocation at the benzylic position of the ethyl group (for example, via the departure of a leaving group in an Sₙ1-type reaction from a derivative), a hydride or methyl shift could theoretically occur if it led to a more stable carbocation. In the case of a benzylic carbocation formed from the ethyl group, it is already secondary and resonance-stabilized by the benzene ring, making a rearrangement to a less stable primary carbocation highly unfavorable.

Certain acid-catalyzed rearrangements of substituted methoxybenzenes are known, but these typically require harsh conditions and often involve migration of alkyl or other groups around the ring. There is no specific literature to suggest that this compound would readily undergo such rearrangements under typical laboratory conditions.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the 1-Bromo-5-ethyl-2-methoxy-4-methylbenzene molecule. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons and the protons of the ethyl, methoxy (B1213986), and methyl groups.

Chemical Shift (δ): The position of each signal would indicate the electronic environment of the protons. For instance, the aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), influenced by the electron-withdrawing bromine atom and electron-donating methoxy and alkyl groups. The methoxy protons would likely appear as a singlet around 3.8-4.0 ppm. The quartet and triplet of the ethyl group, and the singlet of the methyl group would be observed in the upfield region.

Integration: The area under each signal would be proportional to the number of protons it represents, confirming the presence of the two aromatic protons, the five protons of the ethyl group, the three protons of the methoxy group, and the three protons of the methyl group.

Spin-Spin Splitting: The splitting pattern of the signals (e.g., singlet, doublet, triplet, quartet) would reveal the number of neighboring protons, helping to establish the connectivity of the atoms. For example, the ethyl group would present as a quartet for the CH₂ group coupled to the CH₃ group, and a triplet for the CH₃ group coupled to the CH₂ group.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy would provide a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

Chemical Shift (δ): The chemical shifts of the carbon signals would indicate their hybridization and electronic environment. The six aromatic carbons would resonate in the downfield region (typically 100-160 ppm), with their exact positions influenced by the attached substituents (Br, OCH₃, CH₂CH₃, CH₃). The carbon of the methoxy group would appear around 55-60 ppm, while the carbons of the ethyl and methyl groups would be found in the upfield region.

Decoupling: Typically, ¹³C NMR spectra are recorded with proton decoupling, resulting in each unique carbon atom appearing as a single line.

Hypothetical ¹H and ¹³C NMR Data

While experimental data is unavailable, a hypothetical summary of expected NMR data is presented below for illustrative purposes.

¹H NMR Data
Assignment Predicted Chemical Shift (ppm)
Aromatic-H6.8 - 7.5
OCH₃~3.9
CH₂ (Ethyl)~2.6
CH₃ (Ethyl)~1.2
CH₃ (Aromatic)~2.3
¹³C NMR Data
Assignment Predicted Chemical Shift (ppm)
C-Br110 - 120
C-OCH₃155 - 160
Aromatic C-H115 - 135
Aromatic C-Alkyl125 - 140
OCH₃~56
CH₂ (Ethyl)~23
CH₃ (Ethyl)~15
CH₃ (Aromatic)~20

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings, showing which protons are adjacent to each other. For example, it would show a correlation between the CH₂ and CH₃ protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the connectivity between different functional groups and for piecing together the entire molecular structure. For instance, HMBC would show correlations from the methoxy protons to the aromatic carbon they are attached to.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular mass of this compound.

Molecular Formula Confirmation: By providing a highly accurate mass measurement (typically to four or five decimal places), HRMS can confirm the elemental composition and thus the molecular formula (C₁₀H₁₃BrO) of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

Fragmentation Pattern Analysis

In addition to the molecular ion, mass spectrometry produces a series of fragment ions. The analysis of these fragments provides valuable structural information.

Key Fragmentation Pathways: For this compound, characteristic fragmentation would likely involve the loss of the bromine atom, the methoxy group (as a methyl radical or formaldehyde), and the ethyl group (as an ethyl radical or ethene). The cleavage of the benzylic C-C bond (loss of a methyl radical from the ethyl group) is also a common fragmentation pathway for alkylbenzenes. Analyzing the masses of these fragments helps to piece together the molecular structure.

Following a comprehensive search for scientific literature and data, it has been determined that specific experimental results for the advanced spectroscopic characterization of This compound are not available in the public domain. Detailed research findings on the Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray Diffraction (XRD) for this particular compound have not been published.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict outline and content requirements of the user's request. Generating content for the specified sections—including vibrational mode assignments, electronic transitions, crystal structure, and Hirshfeld surface analysis—would require access to experimental data that does not appear to exist for this specific molecule.

While data is available for structurally related compounds, such as isomers or molecules with similar functional groups, using such information would not be a true representation of the unique properties of this compound and would violate the instruction to focus solely on the specified compound. Scientific accuracy necessitates that the analysis be based on data derived directly from the molecule .

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. It is employed to determine the electronic structure of molecules, from which a wide range of properties can be derived. For a molecule like 1-Bromo-5-ethyl-2-methoxy-4-methylbenzene, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be the standard approach for a thorough investigation. jcsp.org.pkresearchgate.net

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table presents hypothetical but realistic bond lengths and angles for the lowest energy conformer, based on typical values for similar substituted benzenes.

ParameterBond/AtomsPredicted Value
Bond Lengths C-Br1.91 Å
C-O (methoxy)1.37 Å
O-CH3 (methoxy)1.43 Å
C-C (ring avg.)1.40 Å
C-C (ethyl)1.54 Å
Bond Angles C-C-Br119.5°
C-C-O121.0°
C-O-C118.0°
Dihedral Angles C-C-O-C~0° or ~180° (planar)
C-C-C-C (ethyl)~60° (gauche)

Following geometry optimization, vibrational frequency analysis is typically performed to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms.

The vibrational spectrum of this compound would exhibit characteristic peaks corresponding to its functional groups. For instance, C-H stretching vibrations of the methyl and ethyl groups would appear in the 2900-3000 cm⁻¹ region. researchgate.net Aromatic C-H and C=C stretching modes would be found in their respective characteristic regions. The C-Br stretching frequency would be expected at lower wavenumbers. The assignments of these vibrational modes can be confirmed through a Potential Energy Distribution (PED) analysis. researchgate.net

Table 2: Selected Predicted Vibrational Frequencies for this compound (Illustrative) This table shows hypothetical frequencies for key vibrational modes.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
C-H Stretch (Aromatic)Benzene (B151609) Ring3050-3100
C-H Stretch (Aliphatic)Ethyl, Methyl2870-2980
C=C Stretch (Aromatic)Benzene Ring1450-1600
C-O StretchMethoxy (B1213986)1250
C-Br StretchBromo550-650

Electronic Structure Analysis

The electronic structure dictates the chemical reactivity and properties of a molecule. Computational methods provide deep insights into the distribution of electrons and the nature of chemical bonds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the methoxy group, which are regions of high electron density. The LUMO is likely to be distributed over the aromatic ring, with potential contributions from the bromine atom, indicating sites susceptible to nucleophilic attack.

Table 3: Predicted FMO Properties for this compound (Illustrative) This table presents hypothetical energy values calculated at the DFT/B3LYP level.

ParameterPredicted Value (eV)
HOMO Energy-6.25
LUMO Energy-0.95
HOMO-LUMO Gap (ΔE)5.30

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. jcsp.org.pk The strength of these interactions is quantified by the second-order perturbation energy, E(2). jcsp.org.pk

In this compound, significant hyperconjugative interactions would be expected between the lone pairs on the oxygen and bromine atoms and the antibonding π* orbitals of the benzene ring. These interactions contribute to the stability of the molecule. The analysis also provides information on the natural atomic charges, revealing the distribution of charge across the molecule.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atom of the methoxy group due to its high electronegativity and lone pairs. The aromatic ring would also show regions of negative potential. In contrast, the hydrogen atoms of the alkyl groups would exhibit positive potential (blue). Such maps are invaluable for predicting how the molecule will interact with other reagents. youtube.com

Reaction Mechanism Studies

The study of reaction mechanisms involving this compound would be crucial for understanding its reactivity, particularly in processes like electrophilic aromatic substitution or nucleophilic aromatic substitution. Quantum chemical calculations are powerful tools for elucidating these pathways.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To investigate a chemical reaction, computational chemists first locate the transition state (TS), which is the highest energy point along the reaction pathway. This is a first-order saddle point on the potential energy surface. For a reaction involving this compound, this would involve optimizing the geometry of the transition state structure.

Once the TS is located and confirmed by vibrational frequency analysis (which should show exactly one imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired minima on the potential energy surface. While no specific IRC studies for reactions of this compound are available, theoretical studies on the bromination of benzene have detailed similar mechanistic steps. scm.comnist.govnih.gov

Nonlinear Optical (NLO) Properties Prediction

Organic molecules with specific electronic properties can exhibit nonlinear optical (NLO) behavior, which is of interest for applications in optoelectronics. Computational methods, particularly DFT, are effective in predicting the NLO properties of molecules. The key parameters include the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). For this compound, these properties would be influenced by the interplay of the electron-donating methoxy and ethyl groups and the electron-withdrawing bromo substituent. Theoretical studies on other substituted aromatic compounds have demonstrated the utility of DFT in predicting NLO properties. nih.govunifr.chnih.gov

Topological Analyses (ELF, LOL, RDG)

Topological analysis of the electron density provides profound insights into the chemical bonding and non-covalent interactions within a molecule.

Electron Localization Function (ELF): ELF is used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. For this compound, an ELF analysis would reveal the nature of the C-Br, C-O, and C-C bonds within the aromatic ring. nih.govnih.govsigmaaldrich.comscbt.com

Localized Orbital Locator (LOL): Similar to ELF, LOL provides information about electron localization, offering a complementary perspective on bonding.

Reduced Density Gradient (RDG): RDG analysis is particularly useful for identifying and visualizing non-covalent interactions, such as van der Waals forces and steric repulsions, which would be present between the substituents on the benzene ring.

Advanced Applications in Chemical Synthesis and Materials Science

Intermediate in Complex Organic Synthesis

The unique structural features of 1-Bromo-5-ethyl-2-methoxy-4-methylbenzene make it an important precursor in the synthesis of more complex molecules. The presence of a bromine atom allows for a variety of cross-coupling reactions, while the methoxy (B1213986) and alkyl groups influence the reactivity and solubility of the molecule and its derivatives.

Building Block for Polyfunctional Molecules

The reactivity of the bromine substituent is central to the role of this compound as a building block. This bromo-group can be readily transformed or replaced, enabling the introduction of a wide array of functional groups. For instance, it can participate in classic organometallic reactions, such as Grignard reagent formation or Suzuki and Sonogashira couplings. These reactions are fundamental to creating new carbon-carbon and carbon-heteroatom bonds, thereby assembling more intricate, polyfunctional molecules from this relatively simple starting material. The selective bromination at the benzylic position of alkylbenzenes using reagents like N-bromosuccinimide (NBS) is a well-established method for introducing a reactive handle for further functionalization. youtube.comlibretexts.org

Precursor for Pharmaceutical Scaffolds (excluding clinical data)

Substituted aromatic compounds are foundational to medicinal chemistry, forming the core scaffolds of numerous therapeutic agents. mdpi.comnih.govresearchgate.netnih.gov The "scaffold hopping" strategy, where one aromatic system is replaced by another to improve properties, underscores the importance of having a diverse pool of building blocks. researchgate.netnih.gov this compound, with its specific arrangement of functional groups, can serve as a valuable precursor for novel pharmaceutical scaffolds. The bromo-group allows for its incorporation into larger molecules through various coupling chemistries, while the methoxy and ethyl groups can influence the compound's pharmacokinetic profile, such as its metabolic stability and lipophilicity. mdpi.comnih.gov The synthesis of complex derivatives from such brominated precursors is a key strategy in the discovery of new biologically active compounds.

Synthesis of Agrochemicals

The development of new agrochemicals, such as herbicides and insecticides, often relies on the synthesis and screening of novel chemical entities. Substituted alkoxy benzene (B151609) derivatives have been explored for the discovery of new inhibitors of insect olfaction or gustation. nih.gov A patent describes the use of 2-bromo-6-alkoxyphenyl-substituted pyrrolin-2-ones as herbicidally active compounds, highlighting the utility of the bromo-alkoxyphenyl moiety in agrochemical design. google.com Given this precedent, this compound represents a potential starting material for the synthesis of new agrochemical candidates, where the specific substitution pattern could lead to desirable biological activity and selectivity.

Application in Advanced Materials Chemistry

The reactivity of this compound also extends to the field of materials science, where it can be used to create polymers and other functional materials with tailored properties.

Monomer for Polymer Synthesis

Brominated aromatic compounds can serve as monomers in various polymerization reactions. For example, brominated benzoxazine (B1645224) monomers have been synthesized and polymerized to create polymers with enhanced thermal stability and flame retardancy. researchgate.net Similarly, the post-polymerization bromination of high-performance polymers like poly(ether ketone ketone) (PEKK) is a strategy to introduce functionality while preserving desirable properties like crystallizability. rsc.org The bromine atom on this compound can act as a reactive site for polymerization, potentially through coupling reactions, leading to the formation of novel poly(aryl ether)s or other advanced polymer architectures. Research has demonstrated the synthesis of ether-linked polymers from bromo-substituted precursors. mdpi.com

Precursor for Functional Materials Development

Beyond polymerization, this compound can be a precursor for a variety of functional materials. The introduction of bromine onto polymer backbones can significantly enhance fire retardancy. researchgate.net The bromine atom provides a handle for further chemical modification, allowing for the covalent attachment of other functional units or for the creation of porous materials. For instance, the Ullman coupling reaction has been used for the post-functionalization of bromo-substituted polymers to create materials for applications such as carbon dioxide capture. mdpi.com The specific combination of substituents on this compound could be leveraged to develop new materials with unique optical, electronic, or thermal properties.

Reagent in Catalysis Research

While direct research on the catalytic applications of this compound is not extensively documented in publicly available literature, the functionalities present in the molecule—a bromo group, a methoxy group, and alkyl substituents on an aromatic ring—are characteristic of compounds that play significant roles in catalysis.

Brominated aromatic compounds are fundamental precursors in the synthesis of organometallic reagents, such as Grignard reagents and organolithium species. These reagents are pivotal in forming new carbon-carbon bonds, a fundamental process in organic synthesis. For instance, bromobenzene (B47551) is a well-known precursor for phenylmagnesium bromide, which is used to introduce phenyl groups into various molecules. wikipedia.org The bromo- moiety in this compound could similarly be exploited to generate a corresponding Grignard or organolithium reagent, which would then serve as a bulky, electron-rich building block in complex molecule synthesis.

Furthermore, aryl bromides are common coupling partners in a multitude of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are indispensable tools for the construction of complex organic scaffolds. The reactivity of the aryl bromide is influenced by the electronic nature of the other substituents on the aromatic ring. The electron-donating methoxy and alkyl groups on this compound would be expected to influence the oxidative addition step in the catalytic cycle of these cross-coupling reactions.

In some instances, halogenated organic compounds can themselves be components of catalyst systems or be used to synthesize ligands for catalytic complexes. While no specific use of this compound as a direct catalyst or ligand precursor is reported, the potential for such applications exists within the broader context of catalysis research. The catalytic oxidation of carbon-halogen bonds has also been a subject of study, although specific examples involving this particular compound are not available. acs.org

Table 1: Potential Catalytic Reactions Involving this compound

Reaction Type Potential Role of the Compound Key Functional Group Involved Potential Product Class
Grignard ReactionPrecursor to Grignard ReagentBromoSubstituted Aromatic Compounds
Suzuki CouplingAryl Halide Coupling PartnerBromoBiaryl Compounds
Heck ReactionAryl Halide Coupling PartnerBromoSubstituted Alkenes
Sonogashira CouplingAryl Halide Coupling PartnerBromoAryl Alkynes

Note: This table represents potential applications based on the functional groups present in the molecule, as direct research data is limited.

Structure-Activity/Property Relationship Studies (e.g., olfactory characteristics from structural modification)

The study of how the structure of a molecule influences its properties and biological activity is a fundamental aspect of chemical and materials science. For this compound, its structure suggests potential for interesting structure-property relationships, particularly in the realm of olfactory characteristics.

The core of this molecule is an anisole (B1667542) (methoxybenzene) derivative. Anisole itself is known for a characteristic anise seed-like odor. wikipedia.orgflavorfrenzy.com The scent of anisole derivatives can be significantly altered by the addition of other functional groups. The substituents on this compound—a bromine atom, an ethyl group, and a methyl group—would each be expected to modulate the parent anisole scent.

Methoxy Group: This group is the primary determinant of the basic "anisolic" scent profile. wikipedia.org

Bromo Group: The presence of a halogen atom like bromine can significantly impact the molecule's odor, often imparting medicinal or chemical notes. nih.gov The position of the bromine atom relative to the other substituents is also crucial.

While there is no specific data available on the olfactory properties of this compound, we can hypothesize based on the general principles of structure-odor relationships. The combination of the sweet, spicy note of the methoxy group with the potential chemical or medicinal notes from the bromine, and the modifying effects of the alkyl groups, could result in a complex and unique aroma.

The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents on the reactivity and properties of aromatic compounds. libretexts.org The substituent constants (σ) for the bromo, ethyl, and methoxy groups would influence the electron density distribution in the aromatic ring, which in turn can affect properties like binding affinity to biological receptors, including olfactory receptors.

Table 2: Predicted Physicochemical Properties and Their Potential Influence on Olfactory Characteristics

Property Predicted Influence of Substituents Potential Impact on Olfactory Profile
Molecular WeightIncreased by bromo, ethyl, and methyl groups.Lower volatility compared to anisole, potentially leading to a longer-lasting scent.
PolarityInfluenced by the electronegative bromine and oxygen atoms.Affects interaction with olfactory receptors and solubility in the olfactory mucus.
Molecular ShapeDetermined by the substitution pattern on the benzene ring.Specific shape is crucial for binding to specific olfactory receptors, determining the perceived scent.

Note: The information in this table is speculative and based on general chemical principles, as direct experimental data on the olfactory properties of this specific compound is not available.

Future Research Directions and Outlook

Exploration of Undiscovered Reactivity Patterns

The specific arrangement of bromo, ethyl, methoxy (B1213986), and methyl groups on the benzene (B151609) ring of "1-Bromo-5-ethyl-2-methoxy-4-methylbenzene" would theoretically dictate its reactivity. libretexts.org Research would be needed to understand how these substituents influence the molecule's participation in various chemical transformations, such as electrophilic aromatic substitution, cross-coupling reactions, or nucleophilic aromatic substitution. rsc.org Uncovering unique reactivity could lead to the synthesis of novel and complex molecular architectures.

Integration with Flow Chemistry and Automation

Modern chemical synthesis is increasingly benefiting from the integration of flow chemistry and automated platforms. For a compound like "this compound," future research could focus on developing continuous flow processes for its synthesis. This approach can offer advantages in terms of safety, scalability, and precise control over reaction parameters, potentially leading to higher yields and purity.

Advanced Theoretical Modeling for Predictive Synthesis

Computational chemistry and theoretical modeling are powerful tools for predicting the properties and reactivity of molecules. acs.org For "this compound," density functional theory (DFT) calculations could be employed to predict its electronic structure, spectroscopic properties, and the most likely sites for chemical reactions. researchgate.net Such theoretical insights can guide experimental work, saving time and resources in the laboratory.

Potential for Specialized Material Applications

Substituted aromatic compounds are foundational building blocks for a wide range of materials. Depending on its undiscovered properties, "this compound" could hypothetically be investigated as a precursor for:

Organic electronic materials: The electronic properties endowed by the substituents could make it a candidate for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Pharmaceutical intermediates: Many drugs contain substituted benzene rings. nbinno.com If its reactivity allows, it could serve as a key intermediate in the synthesis of new therapeutic agents.

Functional polymers: Incorporation of this molecule into a polymer chain could lead to materials with specialized thermal, optical, or mechanical properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.